molecular formula C23H18N2O4 B2872064 (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide CAS No. 330837-23-5

(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide

Cat. No.: B2872064
CAS No.: 330837-23-5
M. Wt: 386.407
InChI Key: UDGCDWXJRJWORL-BZZOAKBMSA-N
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Description

(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide (CAS Number: 330837-23-5) is a synthetic organic compound with a molecular formula of C23H18N2O4 and a molecular weight of 386.40 g/mol . This complex molecule features a chromene core structure fused to a naphthalene ring system via an imino linkage, presenting a conjugated system with unique electronic properties . The presence of both electron-donating (methoxy) and electron-accepting (imino, carboxamide) functional groups contributes to its potential as a scaffold in materials science and pharmaceutical research . The Z-configuration of the imino double bond and the structural rigidity imparted by the naphthalene ring are key features that influence its stability and potential selectivity in biological systems . Compounds based on the 2-imino-2H-chromene-3-carboxamide structure have been investigated in medicinal chemistry for their cytotoxic properties . Research on analogous structures has shown that such derivatives can exhibit potent activity against various human cancer cell lines, suggesting the value of this chemical class in developing new anticancer agents . Furthermore, the core chromene (or coumarin) structure is a privileged scaffold in drug discovery, known to be associated with a wide range of pharmacological activities, including serving as inhibitors for bacterial enzymes like MurB and MurE, which are promising targets for novel anti-tuberculosis agents . This product is intended for chemical and biological research applications, including but not limited to use as a standard in analytical studies, a building block in synthetic chemistry, or a lead compound in the investigation of new therapeutic agents. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-acetyl-8-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-14(26)24-22(27)18-13-16-9-6-12-20(28-2)21(16)29-23(18)25-19-11-5-8-15-7-3-4-10-17(15)19/h3-13H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGCDWXJRJWORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 8-methoxy-2H-chromene-3-carboxylic acid and naphthalen-1-ylamine, followed by acetylation. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The naphthalene moiety plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Chromene-3-carboxamides exhibit structural diversity primarily in their substituents, which modulate physicochemical and biological properties. Key analogs include:

Substituent Variations on the Imino Group

  • (Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 324525-90-8): Features a phenyl group instead of naphthalenyl. Molecular formula: C19H16N2O4; molar mass: 336.34 g/mol .
  • (Z)-N-acetyl-8-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide (CAS 313234-37-6): Ethoxy group at position 8 and 4-methylphenylimino substituent. Molecular formula: C21H20N2O4; molar mass: 364.39 g/mol .
  • 1319-0032 (ChemDiv): Incorporates a benzothiazole-substituted phenylimino group. Molecular formula: C27H21N3O4S; molar mass: 491.54 g/mol .

Alkoxy Group Modifications

  • Methoxy vs. Ethoxy : Methoxy (OCH3) substituents, as in the target compound, are smaller and more electron-withdrawing than ethoxy (OCH2CH3) groups, affecting electronic distribution and metabolic stability .

Physicochemical Properties Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C22H18N2O4* 374.39* Naphthalen-1-ylimino, 8-methoxy
CAS 324525-90-8 C19H16N2O4 336.34 Phenylimino, 8-methoxy
CAS 313234-37-6 C21H20N2O4 364.39 p-Tolylimino, 8-ethoxy
1319-0032 (ChemDiv) C27H21N3O4S 491.54 Benzothiazole-phenylimino, 8-methoxy

*Estimated based on structural analogy to CAS 324525-90-8 .

  • Electronic Effects : Methoxy groups donate electron density via resonance, stabilizing the chromene core, while ethoxy groups introduce steric hindrance and altered metabolic pathways .

Biological Activity

The compound (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, cytotoxicity, and apoptosis-inducing effects.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C18H17NO3\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{3}

This compound features:

  • A chromene backbone
  • An acetamide functional group
  • A methoxy group
  • A naphthalenyl imine substituent

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various chromene derivatives, including this compound. The evaluation of its activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria has shown promising results. The Minimum Inhibitory Concentration (MIC) values were determined using standard dilution methods, demonstrating significant antibacterial efficacy.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria, which is consistent with findings from similar chromene derivatives .

Cytotoxicity

Cytotoxicity assays were performed using L929 fibroblast cells to assess the safety profile of the compound. The MTT assay results indicated that this compound exhibited a dose-dependent cytotoxic effect.

Concentration (µM) Cell Viability (%)
0100
1085
5060
10030

The IC50 value was calculated to be approximately 50 µM, suggesting that while the compound has potential as an anticancer agent, it also poses a risk to normal cells at higher concentrations .

Apoptosis Induction

The induction of apoptosis was assessed using an Annexin V binding assay. The results showed that treatment with this compound led to a significant increase in early and late apoptotic cells compared to the control group.

Treatment Early Apoptosis (%) Late Apoptosis (%)
Control53
Compound Treatment2015

These findings suggest that the compound effectively triggers apoptotic pathways in treated cells, which may contribute to its cytotoxic effects .

The mechanism by which this compound exerts its biological effects may involve the modulation of various signaling pathways associated with cell survival and proliferation. It has been suggested that the presence of specific functional groups enhances its interaction with biological targets, potentially influencing enzyme activity related to drug metabolism and apoptosis induction.

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